molecular formula C11H20ClN B132081 3-Methyladamantan-1-amine hydrochloride CAS No. 33103-93-4

3-Methyladamantan-1-amine hydrochloride

Cat. No.: B132081
CAS No.: 33103-93-4
M. Wt: 201.73 g/mol
InChI Key: WITBNCXKULHPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a tricyclic amine with the molecular formula C11H19N·HCl and a molecular weight of 201.74 g/mol . This compound is primarily used as a reference standard in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyladamantan-1-amine hydrochloride typically involves the alkylation of adamantane derivatives. One common method starts with 1,3-dimethyladamantane, which undergoes a series of reactions including bromination and amination to yield the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyladamantan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

3-Methyladamantan-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyladamantan-1-amine hydrochloride is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Its ability to modulate NMDA receptors sets it apart from other adamantane derivatives, making it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

3-methyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITBNCXKULHPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyladamantan-1-amine hydrochloride
Reactant of Route 2
3-Methyladamantan-1-amine hydrochloride
Reactant of Route 3
3-Methyladamantan-1-amine hydrochloride
Reactant of Route 4
3-Methyladamantan-1-amine hydrochloride
Reactant of Route 5
3-Methyladamantan-1-amine hydrochloride
Reactant of Route 6
3-Methyladamantan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.